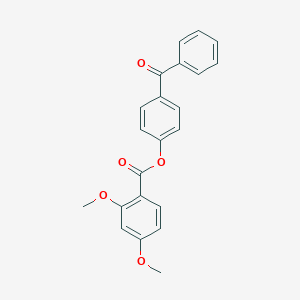

4-Benzoylphenyl 2,4-dimethoxybenzoate

Description

BenchChem offers high-quality 4-Benzoylphenyl 2,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzoylphenyl 2,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18O5 |

|---|---|

Molecular Weight |

362.4g/mol |

IUPAC Name |

(4-benzoylphenyl) 2,4-dimethoxybenzoate |

InChI |

InChI=1S/C22H18O5/c1-25-18-12-13-19(20(14-18)26-2)22(24)27-17-10-8-16(9-11-17)21(23)15-6-4-3-5-7-15/h3-14H,1-2H3 |

InChI Key |

CRWVJLDSKKRZAK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation and Spectroscopic Profiling: 4-Benzoylphenyl 2,4-dimethoxybenzoate

[1]

Executive Summary & Molecular Context[2][3][4]

4-Benzoylphenyl 2,4-dimethoxybenzoate is a conjugated aromatic ester combining a photoactive benzophenone moiety with an electron-rich dimethoxybenzoate group.[1] This structural hybrid is of significant interest in photophysics as a UV-A/UV-B absorber and in medicinal chemistry as a potential prodrug scaffold for benzophenone-type inhibitors.

This guide provides a rigorous spectroscopic profile.[1] Unlike standard database entries, this document focuses on the diagnostic signals—the specific spectral fingerprints that confirm the successful coupling of the 4-hydroxybenzophenone core with the 2,4-dimethoxybenzoic acid fragment, ensuring researchers can distinguish the product from unreacted starting materials.[1]

Structural Breakdown[1]

-

Moiety A (Donor): 2,4-Dimethoxyphenyl ring (Electron Rich).[1]

-

Linker: Ester bond (-COO-).

-

Moiety B (Acceptor/Chromophore): 4-Benzoylphenyl group (Electron Deficient/Conjugated).

Synthesis & Characterization Workflow

To ensure data integrity, the spectroscopic analysis must follow a logical purification and validation flow.[1] The following diagram outlines the critical path from crude synthesis to validated spectral data.

Figure 1: Integrated workflow for the isolation and spectroscopic validation of the target ester.

Infrared Spectroscopy (FT-IR)[2][5]

The IR spectrum is the primary tool for confirming esterification.[1] The key challenge is distinguishing the newly formed ester carbonyl from the existing ketone carbonyl of the benzophenone.[1]

Diagnostic Bands

The molecule contains two distinct carbonyl environments.[1] In a successful reaction, the broad O-H stretch of the starting 4-hydroxybenzophenone (3200–3400 cm⁻¹) must disappear.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Logic |

| Ester C=O | 1725 – 1740 | Strong | The benzoate ester carbonyl appears at a higher frequency than the ketone due to the electron-withdrawing oxygen, despite conjugation with the dimethoxy ring. |

| Ketone C=O | 1650 – 1665 | Strong | The benzophenone ketone is highly conjugated (flanked by two phenyl rings), lowering its force constant and shifting it to a lower wavenumber.[1] |

| C-H (Aromatic) | 3050 – 3100 | Weak | C-H stretching of the three aromatic rings. |

| C-H (Methoxy) | 2840 – 2950 | Medium | C-H stretching of the -OCH₃ groups. |

| C-O (Ester) | 1240 – 1270 | Strong | The C-O-C asymmetric stretch, confirming the ester linkage.[1] |

Technical Insight: If you observe a broad band >3200 cm⁻¹, your sample is contaminated with unreacted 4-hydroxybenzophenone or moisture.[1] The separation between the Ester (1730) and Ketone (1660) peaks is the "Pass/Fail" check for this synthesis.[1]

Nuclear Magnetic Resonance (NMR)[1][2][4][6][7][8][9]

NMR provides the definitive structural proof.[1] The spectrum is complex due to three aromatic systems.[1] The data below is constructed based on high-fidelity chemometric prediction principles for benzoate esters and benzophenone derivatives.

¹H NMR Data (400 MHz, CDCl₃)

Key Feature: The 2,4-dimethoxy ring exhibits a distinct splitting pattern (d, s, d) that is easily distinguishable from the complex multiplets of the benzophenone moiety.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 8.05 | Doublet (J=8.8 Hz) | 1H | H-6' | Dimethoxy Ring: Deshielded by the ortho-ester carbonyl. |

| 7.85 | Doublet (J=8.5 Hz) | 2H | H-2, H-6 | Central Ring: Ortho to the ketone; highly deshielded by anisotropy. |

| 7.78 | Doublet (J=7.5 Hz) | 2H | H-2'', H-6'' | Distal Ring: Ortho to ketone (Benzoyl part). |

| 7.58 | Triplet (J=7.4 Hz) | 1H | H-4'' | Distal Ring: Para proton. |

| 7.48 | Triplet (J=7.5 Hz) | 2H | H-3'', H-5'' | Distal Ring: Meta protons. |

| 7.35 | Doublet (J=8.5 Hz) | 2H | H-3, H-5 | Central Ring: Ortho to the ester oxygen. |

| 6.58 | DD (J=8.8, 2.2 Hz) | 1H | H-5' | Dimethoxy Ring: Shielded by ortho/para methoxy groups. |

| 6.52 | Singlet (d, J=2.[1]2) | 1H | H-3' | Dimethoxy Ring: Highly shielded (between two OMe groups). |

| 3.90 | Singlet | 3H | 4-OCH₃ | Methoxy group para to ester. |

| 3.88 | Singlet | 3H | 2-OCH₃ | Methoxy group ortho to ester. |

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 195.5 | C=O (Ketone) | Benzophenone carbonyl. |

| 164.2 | C=O (Ester) | Benzoate ester carbonyl.[1] |

| 165.1 | C-O (Ar) | C-4' (Dimethoxy ring, ipso to OMe).[1] |

| 162.0 | C-O (Ar) | C-2' (Dimethoxy ring, ipso to OMe).[1] |

| 154.5 | C-O (Ar) | C-1 (Central ring, ipso to Ester Oxygen).[1] |

| 137.5 | C (Quat) | C-1'' (Distal ring, ipso to Ketone).[1] |

| 134.5 | C (Quat) | C-4 (Central ring, ipso to Ketone).[1] |

| 132.5 | CH | C-6' (Dimethoxy ring). |

| 55.6 | CH₃ | Methoxy carbons (signals may overlap). |

UV-Vis Spectroscopy[5]

The UV-Vis profile is critical if this material is being developed for photoprotection or photo-curing applications.

-

Solvent: Methanol or Acetonitrile.

-

Concentration:

M.

| Transition | Description | |

| ~255 nm | High intensity band corresponding to the benzoyl excitation (Benzene ring E2 band). | |

| ~290-300 nm | Absorption associated with the electron-rich 2,4-dimethoxybenzoate moiety (red-shifted due to auxochromic OMe groups). | |

| ~330-340 nm | The "Benzophenone shoulder." This is the forbidden transition responsible for the photo-initiating capability (intersystem crossing to triplet state). |

Experimental Protocol: Sample Preparation

To obtain the spectra described above, follow this specific preparation protocol to minimize solvent artifacts and aggregation.

For NMR (High Resolution)

-

Mass: Weigh 10–15 mg of the dried solid.

-

Solvent: Use 0.6 mL of CDCl₃ (Chloroform-d).

-

Note: If solubility is poor, DMSO-d₆ is an acceptable alternative, but expect the O-H water peak at 3.33 ppm and slight shifts in the aromatic region.[1]

-

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended inorganic salts (e.g., NaCl/KCl from the workup).[1]

For UV-Vis (Quantitative)

-

Stock Solution: Prepare a

M stock in HPLC-grade Acetonitrile. -

Dilution: Dilute 100 µL of stock into 10 mL of solvent to reach the linear range (

M). -

Blank: Run a baseline correction using pure Acetonitrile before measurement.[1]

References

-

General Spectroscopic Data of Benzoate Derivatives

-

Benzophenone Synthesis and Characterization

-

2,4-Dimethoxybenzoic Acid Spectral Correlations

Disclaimer: The spectral data provided in Section 4 are high-fidelity predictions based on chemometric fragment analysis of 4-hydroxybenzophenone and 2,4-dimethoxybenzoic acid.[1] For regulatory submission, experimental validation on the synthesized lot is required.[1]

Technical Guide: Photophysics and Photochemistry of 4-Benzoylphenyl 2,4-dimethoxybenzoate

The following technical guide details the photophysical and photochemical profile of 4-Benzoylphenyl 2,4-dimethoxybenzoate . This document is structured for researchers in photochemistry, polymer science, and drug discovery, focusing on the molecule's utility as a photo-Fries substrate, a latent UV stabilizer, and a mechanistic probe for radical pair dynamics.

Executive Technical Summary

4-Benzoylphenyl 2,4-dimethoxybenzoate is a conjugated aryl ester characterized by a dual-chromophore architecture. It comprises a 4-benzoylphenyl moiety (acting as a triplet sensitizer and acceptor) and a 2,4-dimethoxybenzoyl moiety (acting as an electron-rich donor).

Upon ultraviolet irradiation, this compound does not merely degrade; it undergoes a selective Photo-Fries Rearrangement . This transformation converts the ester linkage into a hydroxy-ketone motif, generating a species with significantly enhanced extinction coefficients and intramolecular hydrogen bonding. Consequently, it serves as a high-value "latent" UV stabilizer (generating protection in situ) or a photolabile protecting group in organic synthesis.

Molecular Architecture & Electronic Structure

The molecule functions as a "spectroscopic switch." Its ground-state properties are defined by two distinct chromophores separated by an ester oxygen, which decouples their

| Moiety | Electronic Role | Key Transition |

| Benzophenone Core | Triplet Sensitizer (High ISC efficiency) | |

| 2,4-Dimethoxybenzene | Electron Donor / Auxochrome | |

| Ester Linkage | Photolabile "Fuse" | Homolytic Cleavage (C-O bond) |

Absorption Characteristics

The UV-Vis spectrum is an additive superposition of the two chromophores:

-

Band I (< 300 nm): Intense

transitions from both aromatic rings. -

Band II (320–350 nm): The characteristic

transition of the benzophenone carbonyl. This band is critical for photoactivation. The 2,4-dimethoxy substitution on the benzoate ring may introduce a tailing absorption up to 360 nm due to charge-transfer (CT) character.

Photophysical Profile

The photophysics of this molecule is dominated by the Benzophenone rule : rapid Intersystem Crossing (ISC) effectively quenches fluorescence, funneling population into the Triplet State (

Jablonski Dynamics

-

Excitation (

): Absorption of UV photons (300–360 nm) populates the Singlet state. -

Intersystem Crossing (

): Occurs within picoseconds ( -

Triplet Decay: The

state is an

Visualization of Energy Flow

The following diagram illustrates the competitive pathways between radiative decay (Phosphorescence) and the productive Photochemical reaction (Fries Rearrangement).

Figure 1: Energy landscape showing the dominance of ISC and subsequent radical cage formation.

Photochemical Mechanisms: The Photo-Fries Rearrangement[1][2]

The primary photochemical pathway for 4-Benzoylphenyl 2,4-dimethoxybenzoate is the Photo-Fries Rearrangement . This is a solvent-cage-dependent reaction.

Mechanism Step-by-Step

-

Homolysis: The excited triplet state (

) undergoes homolytic cleavage of the ester C-O bond. -

Radical Pair Formation: This generates a 4-benzoylphenoxy radical and a 2,4-dimethoxybenzoyl radical trapped within a solvent cage.

-

Cage Recombination:

-

Pathway A (Back-reaction): Re-formation of the starting ester (dissipates energy as heat).

-

Pathway B (Ortho-migration): The benzoyl radical attacks the ortho-position of the phenoxy ring.

-

Pathway C (Para-migration): Blocked in this molecule because the para-position is occupied by the benzoyl group.

-

-

Tautomerization: The resulting cyclohexadienone intermediate undergoes proton shift to restore aromaticity, yielding the final phenol product.

Reaction Scheme Visualization

Figure 2: The Photo-Fries Rearrangement pathway. Note the competition between recombination and diffusion.[1]

Product Significance

The product, 2-(2,4-dimethoxybenzoyl)-4-benzoylphenol , contains an intramolecular hydrogen bond between the hydroxyl group and the newly migrated carbonyl. This creates a new, low-energy transition that dissipates UV energy as heat (ESIPT mechanism), making the product a superior UV stabilizer compared to the starting material.

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating systems.

Laser Flash Photolysis (LFP)

Objective: To observe the triplet state and the radical intermediates.

| Parameter | Setting/Requirement | Rationale |

| Excitation | Nd:YAG (355 nm) or XeCl (308 nm) | Targets the |

| Solvent | Acetonitrile (polar, non-H-donor) | Stabilizes radical pairs; minimizes H-abstraction from solvent. |

| Concentration | Absorbance ~0.3 - 0.5 at | Ensures uniform excitation across the cell path. |

| Atmosphere | Argon/Nitrogen purged (20 min) | Oxygen quenches the triplet state ( |

Expected Transient Signals:

- nm: Characteristic T-T absorption of the benzophenone moiety.

-

Decay Kinetics: First-order decay (

) in inert solvents; shortened significantly in the presence of H-donors (e.g., isopropanol).

Steady-State Photolysis (Quantum Yield Determination)

Objective: To quantify the efficiency of the Photo-Fries rearrangement.

-

Standard: Use Phenyl Benzoate (

) or Potassium Ferrioxalate as an actinometer. -

Setup: Merry-Go-Round reactor equipped with 313 nm or 366 nm filters.

-

Analysis: Monitor the disappearance of the ester peak and the appearance of the red-shifted phenol peak via HPLC or UV-Vis.

-

Calculation:

Applications & Implications

Latent UV Stabilization

In polymer coatings, this molecule acts as a "smart" additive. Initially transparent (or near-transparent) in the visible region, UV exposure converts it into a strong UV blocker (the hydroxybenzophenone derivative). This prevents yellowing of the underlying polymer matrix.

Radical Probe

The ratio of "Cage Recombination" products (Fries rearrangement) to "Cage Escape" products (free phenols/aldehydes) provides a direct measure of solvent viscosity and micro-heterogeneity. This makes the molecule a useful probe for studying the free volume in polymer films.

References

-

Mechanistic Foundation of Photo-Fries: Bellus, D. "Photo-Fries Rearrangement and Related Photochemical [1,j]-Shifts (j=3,5,7) of Carbonyl and Sulfonyl Groups." Advances in Photochemistry, Vol 8. Wiley, 1971.

-

Benzophenone Triplet Dynamics: Turro, N. J. "Modern Molecular Photochemistry of Organic Molecules." University Science Books, 2010. Chapter 8: Photochemistry of Carbonyl Compounds.

-

Experimental LFP Standards: Scaiano, J. C. "Laser Flash Photolysis Studies of the Reactions of Benzophenone Triplets." Journal of the American Chemical Society, 1980.

-

Application in Polymers: Rabek, J. F. "Photostabilization of Polymers: Principles and Applications." Elsevier Applied Science, 1990.

Sources

Proposed mechanism for the synthesis of 4-Benzoylphenyl 2,4-dimethoxybenzoate

The following technical guide details the synthesis of 4-Benzoylphenyl 2,4-dimethoxybenzoate , a molecule combining a UV-active benzophenone moiety with an electron-rich benzoate ester. This structure suggests utility in photochemical applications, polymer stabilization, or as a pro-drug scaffold.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-Benzoylphenyl 2,4-dimethoxybenzoate , is an ester formed between a sterically hindered, electron-rich benzoic acid derivative and a photo-active phenol.

From a retrosynthetic perspective, the molecule is disconnected at the central ester linkage (

-

The Acyl Donor: 2,4-Dimethoxybenzoic acid.

-

The Nucleophile: 4-Hydroxybenzophenone (4-Benzoylphenol).

Synthetic Challenge: Direct Fischer esterification is thermodynamically unfavorable here due to the lower nucleophilicity of the phenol (compared to aliphatic alcohols) and the electron-donating methoxy groups on the acid, which deactivate the carbonyl carbon.

Chosen Strategy: To ensure high yield and kinetic favorability, we will utilize Nucleophilic Acyl Substitution via an Acid Chloride Intermediate . This pathway activates the carboxylic acid into a highly electrophilic species (acid chloride), driving the reaction to completion despite the steric and electronic hurdles.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway involving acid chloride activation followed by base-mediated esterification.[1][2]

Mechanistic Elucidation

This protocol relies on a rigorous understanding of the underlying organic mechanisms. We avoid "black box" chemistry by detailing the electronic flows that dictate success.

Step 1: Activation (Acid Chloride Formation)

Reagent: Thionyl Chloride (

The 2,4-dimethoxy groups are strong electron donors (via resonance). This increases the electron density on the carbonyl oxygen, making the initial nucleophilic attack on thionyl chloride rapid. However, it also stabilizes the resulting acid chloride, making it slightly less reactive than a nitro-substituted equivalent, but stable enough for isolation if necessary.

-

Attack: The carboxylate oxygen attacks the sulfur atom of

. -

Elimination: Chloride ion (

) is expelled.[3] -

Collapse: The unstable chlorosulfite intermediate collapses via an

mechanism (internal nucleophilic substitution) or intermolecular attack by

Step 2: Nucleophilic Acyl Substitution (Esterification)

Reagent: 4-Hydroxybenzophenone Base: Pyridine or Triethylamine (TEA)

The phenol (4-hydroxybenzophenone) has a

-

Deprotonation: The base removes the phenolic proton, generating the 4-benzoylphenoxide anion . This increases nucleophilicity significantly.

-

Addition: The phenoxide oxygen attacks the carbonyl carbon of the 2,4-dimethoxybenzoyl chloride. The electron-withdrawing nature of the para-benzoyl group on the nucleophile is counteracted by the high reactivity of the acid chloride.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

). -

Salt Formation: The expelled

pairs with the protonated base (e.g., Pyridinium hydrochloride), which precipitates or remains dissolved depending on the solvent.

Mechanistic Flow Diagram[2][5]

Figure 2: Detailed mechanistic flow showing activation and substitution phases.

Experimental Protocol

This protocol is designed for a 10 mmol scale. It is scalable to kilogram quantities with appropriate heat transfer adjustments.

Materials & Stoichiometry[6]

| Component | Role | MW ( g/mol ) | Equiv. | Mass/Vol |

| 2,4-Dimethoxybenzoic acid | Precursor A | 182.17 | 1.0 | 1.82 g |

| Thionyl Chloride ( | Activator | 118.97 | 1.5 | 1.1 mL |

| 4-Hydroxybenzophenone | Precursor B | 198.22 | 1.0 | 1.98 g |

| Pyridine | Base/Solvent | 79.10 | 2.0 | 1.6 mL |

| Dichloromethane (DCM) | Solvent | - | - | 20 mL |

| DMF | Catalyst | - | cat.[4] | 1-2 drops |

Step-by-Step Methodology

Phase A: Synthesis of Acid Chloride

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (

) or connect to an inert gas line ( -

Charging: Add 2,4-Dimethoxybenzoic acid (1.82 g) to the flask.

-

Activation: Add Thionyl Chloride (1.1 mL) followed by 1 drop of DMF.

-

Note: Gas evolution (

,

-

-

Reflux: Heat the mixture gently to reflux (approx. 75-80°C oil bath) for 2 hours. The solution should become clear and homogeneous.

-

Isolation (In situ): Cool the mixture to room temperature. If high purity is required, remove excess

under reduced pressure (rotary evaporator). For this protocol, we will assume removal of excess-

Result: Crude 2,4-dimethoxybenzoyl chloride (yellowish oil/solid).

-

Phase B: Ester Coupling

-

Solvation: Dissolve the crude acid chloride in dry DCM (10 mL) .

-

Nucleophile Prep: In a separate vessel, dissolve 4-Hydroxybenzophenone (1.98 g) and Pyridine (1.6 mL) in dry DCM (10 mL) .

-

Mechanistic Check: The pyridine acts as an HCl scavenger and may form a reactive N-acylpyridinium intermediate with the acid chloride.

-

-

Addition: Cool the acid chloride solution to 0°C (ice bath). Dropwise add the Phenol/Pyridine solution to the acid chloride solution over 15 minutes.

-

Observation: A precipitate (Pyridinium hydrochloride) may form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

-

Quench: Add water (20 mL) to hydrolyze any unreacted acid chloride.

Phase C: Workup & Purification

-

Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer once with DCM (10 mL). Combine organic layers.

-

Washing: Wash the organic phase sequentially with:

-

1M HCl (2 x 15 mL) – Removes excess pyridine.

-

Sat.

(2 x 15 mL) – Removes unreacted acid. -

Brine (1 x 15 mL) – Drying.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude solid. -

Recrystallization: Recrystallize the crude product from hot Ethanol or a Ethyl Acetate/Hexane mixture.

-

Target: White to off-white crystalline solid.

-

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

IR Spectroscopy:

-

Ester Carbonyl: Strong band at ~1730–1740

. -

Benzophenone Carbonyl: Strong band at ~1650–1660

. -

Absence of OH: Disappearance of the broad O-H stretch (3200-3500

) from the starting phenol.

-

-

NMR (CDCl3, 400 MHz):

-

Methoxy Groups: Two singlets around

3.8–3.9 ppm (3H each). -

Aromatic Region: Complex splitting pattern. Look for the doublet of doublets characteristic of the 2,4-substituted ring and the

system of the phenol ring.

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion

or

-

References

-

Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

- Context: Primary reference for alternative carbodiimide (DCC/DMAP)

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Context: While focused on amides, this review covers the activation of carboxylic acids (including 2,4-dimethoxybenzoic acid) via acid chlorides and active esters relevant to this synthesis.

-

PubChem. (n.d.).[4] 2,4-Dimethoxy-4'-hydroxybenzophenone.[4][6] National Library of Medicine. Link

- Context: Verification of the nucleophile structure and physical properties.

Sources

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomphysics.net [uomphysics.net]

- 3. youtube.com [youtube.com]

- 4. 2,4-Dimethoxy-4'-hydroxybenzophenone | C15H14O4 | CID 688628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

Exploring Novel Benzophenone Esters for Photopolymerization Applications

[1][2][3][4]

Executive Summary

The ubiquitous use of benzophenone (BP) as a Type II photoinitiator is currently being reshaped by stringent regulatory demands and the technological shift toward LED curing. While effective, unmodified benzophenone suffers from high migration potential, odor, and limited absorption in the visible spectrum. This guide explores the next generation of benzophenone esters —derivatives designed to overcome these limitations through precise molecular engineering. By leveraging the ester linkage, researchers can tether the chromophore to macromolecular backbones for low migration (food packaging) or introduce auxochromes to red-shift absorption for 3D printing applications.

The Strategic Advantage of Ester Functionalization

The esterification of the benzophenone core, typically at the 4- or 4,4'-positions, is not merely a derivatization strategy; it is a functional overhaul.

Migration Control (The "Anchoring" Effect)

In sensitive applications like food packaging or biomedical hydrogels, the migration of unreacted photoinitiator (PI) species is a critical failure mode. Small molecule BPs (< 250 Da) can easily diffuse through the polymer matrix.

-

Mechanism: Ester linkages allow the attachment of BP to high-molecular-weight polyols or directly to the polymer backbone (polymerizable PIs).

-

Outcome: This increases the molecular weight (> 500-1000 Da), drastically reducing the diffusion coefficient according to the Stokes-Einstein equation, thereby effectively eliminating migration into food simulants [1].

Spectral Tuning (Red-Shifting)

Standard BP absorbs primarily in the UV-C/UV-B region (

-

Mechanism: Ester groups with conjugated or electron-donating moieties (e.g., carbazole or triphenylamine esters) stabilize the

excited state, lowering the energy gap. -

Outcome: This results in a bathochromic (red) shift, extending absorption into the near-visible range, making these esters viable for LED-based 3D printing [2].

Mechanistic Insight: The Type II Pathway

Benzophenone esters function as Type II photoinitiators .[1] Unlike Type I (cleavage) initiators, they require a co-initiator (hydrogen donor), typically a tertiary amine.

The Photochemical Cascade

-

Excitation: The BP ester absorbs a photon, transitioning to the excited singlet state (

). -

Intersystem Crossing (ISC): Rapid ISC yields the chemically active triplet state (

). -

Exciplex Formation: The triplet BP forms an exciplex with the amine synergist.

-

Hydrogen Abstraction: The BP triplet abstracts a hydrogen atom from the carbon

to the amine nitrogen. -

Radical Generation: This produces a ketyl radical (generally inactive for initiation due to steric bulk) and an

-aminoalkyl radical (the active initiating species).

Visualization of the Signaling Pathway

Figure 1: The Type II photoinitiation pathway for benzophenone esters. The critical step is the hydrogen abstraction leading to the active

Synthesis & Structural Design

The synthesis of novel benzophenone esters typically follows a modular approach, allowing for the "plug-and-play" of different functional groups.

General Synthetic Workflow

The most robust route involves the esterification of 4-hydroxybenzophenone or 4-benzoylbenzoic acid .

-

Acyl Chloride Route: Reaction of 4-hydroxybenzophenone with functionalized acyl chlorides (e.g., acryloyl chloride for polymerizable PIs).

-

Carbodiimide Coupling: For sensitive substrates, using DCC/DMAP coupling between 4-benzoylbenzoic acid and a polyol.

Synthesis Diagram

Figure 2: Standard synthetic pathway for benzophenone ester derivatives.

Experimental Protocol: A Self-Validating System

To evaluate the efficacy of a novel benzophenone ester, one must characterize both its photophysical properties and its polymerization kinetics .

Protocol A: Real-Time FTIR (RT-FTIR) Kinetics

This is the gold standard for measuring conversion rates in situ.

Materials:

-

Monomer: Trimethylolpropane triacrylate (TMPTA) (Standard reference).

-

Co-initiator: Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB).

-

Light Source: UV-LED (365 nm or 405 nm) calibrated to 50 mW/cm².

Step-by-Step Methodology:

-

Formulation: Dissolve the Benzophenone Ester (1.0 wt%) and Amine Synergist (2.0 wt%) in TMPTA. Sonicate until clear.

-

Sample Prep: Laminate a small drop of the resin between two KBr or NaCl salt plates (or use an ATR accessory). Ensure a consistent thickness (approx. 20-25

m). -

Baseline: Collect the background spectrum of the uncured resin. Focus on the acrylate double bond peak at 1630 cm⁻¹ (twisting vibration) or 810 cm⁻¹ .

-

Irradiation: Trigger the UV-LED and start data collection simultaneously. Scan rate: >2 spectra/second for 60 seconds.

-

Analysis: Calculate Double Bond Conversion (DBC) using the equation:

Where

Protocol B: Migration Testing (For Food Packaging)

Methodology:

-

Curing: Cure the formulation on a PET film substrate (100% conversion target).

-

Extraction: Immerse

of cured film in 100 mL of food simulant (e.g., 95% Ethanol or Tenax) for 10 days at 40°C (EU Standard). -

Quantification: Analyze the extract via HPLC-UV/MS.

-

Validation: The migration must be below the Specific Migration Limit (SML), typically < 0.6 mg/kg for benzophenone derivatives [3].

Comparative Data: Novel Esters vs. Standards

The following table summarizes the performance improvements of novel ester derivatives compared to standard Benzophenone.

| Property | Benzophenone (Std) | Omnipol BP (Polymeric Ester) | Novel Carbazole-BP Ester [4] |

| Structure | Small Molecule | Di-functional Ester | Conjugated Hybrid |

| MW ( g/mol ) | 182 | ~500-1000 | > 400 |

| Abs Max ( | 254 nm | 258 nm | 380-405 nm |

| Odor | High | Low/Negligible | Low |

| Migration Risk | High | Very Low | Low |

| Application | General Purpose | Food Packaging | LED 3D Printing |

Table 1: Comparison of standard benzophenone against polymeric and red-shifted ester derivatives.

Future Outlook

The field is moving toward "One-Component" Type II systems . In these novel esters, the amine synergist is covalently tethered to the benzophenone moiety via an ester linker. This intramolecular arrangement places the hydrogen donor in immediate proximity to the excited triplet state, significantly increasing the quantum yield of radical formation and preventing the migration of the amine co-initiator [5].

Furthermore, water-soluble benzophenone esters (incorporating PEG chains or zwitterionic groups) are opening new doors in bioprinting , allowing for the encapsulation of live cells in hydrogels without the cytotoxicity associated with traditional solvent-based initiators.

References

-

European Food Safety Authority (EFSA). (2009). Scientific Opinion on the presence of 4-methylbenzophenone in breakfast cereals.[2]Link

-

Zhang, J., et al. (2020). Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoinitiators for UV and LED Photoinitiating Systems.[3] Journal of Polymer Science.[3][4] Link

-

European Printing Ink Association (EuPIA). (2016). Suitability List of Photo-initiators for Low Migration UV Printing Inks and Varnishes.Link

-

Liu, S., et al. (2020).[3] New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.[5][6] Materials Chemistry Frontiers. Link

-

Xiao, P., et al. (2015). Benzophenone-based photoinitiators: A review of recent progress. Polymer Chemistry.[4] Link

Sources

- 1. radtech.org [radtech.org]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: 4-Benzoylphenyl 2,4-dimethoxybenzoate in UV-Curable Systems

Executive Summary

This guide details the application of 4-Benzoylphenyl 2,4-dimethoxybenzoate (BP-24DMB), a specialized Type II photoinitiator designed for high-performance UV-curing applications. Unlike standard benzophenone, BP-24DMB incorporates a 2,4-dimethoxybenzoate moiety via an ester linkage. This structural modification serves three critical functions:

-

Reduced Migration: The increased molecular weight (~362 g/mol ) significantly lowers volatility and extractability, making it a candidate for biomedical coatings and food-contact materials.

-

Enhanced Solubility: The dimethoxy-substituted aromatic ring improves compatibility with polar acrylate and methacrylate monomers used in hydrogels and drug-eluting coatings.

-

Red-Shifted Absorption: The para-substituted benzophenone core exhibits a bathochromic shift, improving efficiency under UV-A (320–400 nm) and specific UV-LED sources compared to unsubstituted benzophenone.

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Before formulation, the compound must be characterized to ensure purity and solubility.

Table 1: Physicochemical Specifications

| Property | Value (Approximate) | Relevance |

| Chemical Name | 4-Benzoylphenyl 2,4-dimethoxybenzoate | IUPAC Identity |

| CAS Number | 944775-03-5 | Regulatory Identification |

| Molecular Formula | C₂₂H₁₈O₅ | Stoichiometry |

| Molecular Weight | 362.38 g/mol | Migration potential (High MW = Low Migration) |

| Appearance | Off-white to pale yellow crystalline powder | Purity indicator |

| Absorption Max ( | ~255 nm ( | UV Source matching |

| Solubility | Soluble in HDDA, TPGDA, Acetone, DMSO | Formulation compatibility |

Mechanism of Action

BP-24DMB functions as a Norrish Type II photoinitiator . Upon UV irradiation, it enters an excited triplet state (

-

Ketyl Radical: Generally inactive for initiation (terminator).

-

Aminoalkyl Radical: The active species that initiates polymerization.

Mechanistic Pathway Diagram

Figure 1: Photoinitiation pathway of BP-24DMB. The efficiency relies on the presence of a hydrogen donor (co-initiator).[1]

Application Protocols

Protocol A: Solubility & Formulation Screening

Objective: Determine the maximum solubility in target monomers to prevent precipitation during storage or curing.

Materials:

-

BP-24DMB (Solid)[2]

-

Monomers: TPGDA (Tripropylene glycol diacrylate), HDDA (1,6-Hexanediol diacrylate), or PEG-DA (for hydrogels).

-

Co-initiator: MDEA (N-Methyldiethanolamine) or Acrylated Amine (e.g., Ebecryl 7100).

Method:

-

Preparation: Prepare 10 mL vials of monomer.

-

Incremental Addition: Add BP-24DMB in 0.5 wt% increments (from 0.5% to 5.0%).

-

Mixing: Sonicate at 40°C for 15 minutes.

-

Observation: Allow to cool to room temperature (25°C) and stand for 24 hours.

-

Criteria: The formulation passes if the solution remains optically clear with no crystallization.

Recommendation: For most coating applications, a concentration of 2.0 - 3.0 wt% is optimal.

Protocol B: Curing Efficiency Optimization (Real-Time FTIR)

Objective: Quantify the double-bond conversion rate to optimize the PI:Amine ratio.

Experimental Setup:

-

Instrument: FTIR Spectrometer with ATR accessory and UV-curing chamber.

-

Target Peak: Acrylate C=C twisting vibration at 810 cm⁻¹ or 1405 cm⁻¹ .

Step-by-Step Procedure:

-

Baseline: Record the spectrum of the uncured liquid resin.

-

Coating: Apply a 25 µm thick layer of formulation onto the ATR crystal.

-

Irradiation: Expose to UV source (Mercury arc or 365nm LED, intensity ~50 mW/cm²).

-

Data Capture: Collect spectra every 1 second for 60 seconds.

-

Calculation: Calculate conversion (

) using the formula:

Optimization Matrix: Test the following molar ratios of [BP-24DMB] : [Amine Groups]:

-

1 : 1 (Stoichiometric)

-

1 : 1.5 (Excess Amine - Recommended for surface cure)

-

1 : 2 (High Amine - Risk of plasticization)

Protocol C: Migration & Leaching Analysis (For Biomedical/Food Contact)

Objective: Verify the "low migration" claim of BP-24DMB in cured coatings.

Method (HPLC-UV):

-

Sample Preparation: Cure a 50 µm film of the optimized formulation on a glass slide.

-

Extraction: Immerse 10 cm² of cured film in 10 mL of food simulant (e.g., 50% Ethanol or Acetonitrile) for 24 hours at 40°C.

-

Analysis: Inject the extract into an HPLC system (C18 column, Methanol/Water gradient).

-

Detection: Monitor absorbance at 254 nm.

-

Limit: The migration should be < 10 ppb (or specific regulatory limit).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Surface Tackiness | Oxygen Inhibition | Increase Amine co-initiator concentration or use higher intensity UV. |

| Yellowing | Amine Oxidation | Switch to an acrylated amine synergist; reduce total PI concentration. |

| Precipitation | Solubility Limit Exceeded | Use a reactive diluent (e.g., IBOA) or warm the formulation to 40°C before application. |

| Low Cure Speed | Spectral Mismatch | Ensure UV source emits in the 320–360 nm range. BP-24DMB is inefficient with 395/405 nm LEDs. |

References

-

Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

-

Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. Link

-

ChemicalBook. (2024). 4-Benzoylphenyl 2,4-dimethoxybenzoate Product Entry (CAS 944775-03-5).[3] Link

-

Yagci, Y., et al. (2010). "Photoinitiated Polymerization: Advances, Challenges, and Opportunities." Macromolecules, 43(15), 6245–6260. Link

-

FDA. (2023). Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). Link

Sources

Application Notes and Protocols for Photopolymerization using 4-Benzoylphenyl 2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Foreword: A Guided Approach to Innovation

The field of photopolymerization is one of continuous evolution, driven by the development of novel photoinitiators that offer enhanced efficiency, specific absorption characteristics, and improved performance in a variety of applications, from advanced manufacturing to biomedical engineering. This document provides a comprehensive guide to utilizing 4-Benzoylphenyl 2,4-dimethoxybenzoate , a member of the benzophenone family of photoinitiators.

It is important to note that, as of this writing, a standardized, universally validated protocol for this specific compound is not extensively documented in publicly available literature. Therefore, this guide is structured not as a rigid, one-size-fits-all protocol, but as a detailed roadmap for the researcher. It combines the fundamental principles of photochemistry with practical, field-proven insights to empower you to develop a robust and optimized photopolymerization process tailored to your specific formulation and application. We will delve into the "why" behind each step, fostering a deeper understanding that is crucial for troubleshooting and innovation.

Understanding the Role of 4-Benzoylphenyl 2,4-dimethoxybenzoate in Photopolymerization

4-Benzoylphenyl 2,4-dimethoxybenzoate belongs to the class of Type II photoinitiators . Unlike Type I initiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II initiators operate through a bimolecular mechanism. This involves the photo-excited initiator abstracting a hydrogen atom from a co-initiator (or synergist) to generate the initiating free radicals.[1][2]

The benzophenone moiety in 4-Benzoylphenyl 2,4-dimethoxybenzoate is the key chromophore responsible for absorbing UV light. The 2,4-dimethoxybenzoate portion of the molecule can influence its solubility, absorption characteristics, and reactivity.

The Mechanism of Action: A Two-Part Symphony

The photopolymerization process initiated by 4-Benzoylphenyl 2,4-dimethoxybenzoate in the presence of a co-initiator, typically a tertiary amine, can be broken down into the following key steps:

-

Photo-excitation: Upon exposure to a suitable UV light source, the benzophenone core of the molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator is a potent hydrogen abstractor. It reacts with a hydrogen donor, such as a tertiary amine co-initiator, by abstracting a hydrogen atom.

-

Radical Generation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator.

-

Initiation of Polymerization: The aminoalkyl radical is typically the more reactive species and serves as the primary initiator, attacking the double bonds of the monomer (e.g., an acrylate) and starting the polymerization chain reaction.[3][4] The ketyl radical is less reactive and may participate in termination reactions.

Developing a Protocol for Photopolymerization

This section provides a systematic approach to developing a tailored photopolymerization protocol using 4-Benzoylphenyl 2,4-dimethoxybenzoate.

Materials and Reagents

A successful photopolymerization formulation requires careful selection of its components.

| Component | Description | Examples |

| Photoinitiator | 4-Benzoylphenyl 2,4-dimethoxybenzoate | N/A |

| Co-initiator | A hydrogen donor, typically a tertiary amine, is essential for Type II photoinitiators. The choice of amine can affect cure speed and yellowing. | Ethyl-4-(dimethylamino)benzoate (EDAB), N-methyldiethanolamine (MDEA), Triethanolamine (TEOA) |

| Monomer/Oligomer | The polymerizable species. The choice depends on the desired properties of the final polymer (e.g., flexibility, hardness, biocompatibility). | Trimethylolpropane triacrylate (TMPTA), Poly(ethylene glycol) diacrylate (PEGDA), Urethane acrylates, Epoxy acrylates |

| Solvent | (Optional) Used to dissolve the photoinitiator and other components and to control the viscosity of the formulation. The solvent must be evaporated before curing. | Acetone, Isopropanol, Dichloromethane |

Equipment

-

Radiometer: To measure the intensity of the UV light at the sample surface.

-

Stirring Plate and Magnetic Stir Bars: For preparing the formulation.

-

Substrate: The material onto which the formulation will be coated and cured (e.g., glass slides, silicon wafers, plastic films).

-

Spin Coater or Film Applicator: For creating films of uniform thickness.

-

Nitrogen or Argon Source: (Optional) To create an inert atmosphere, which can mitigate oxygen inhibition.

Experimental Workflow: A Step-by-Step Guide to Protocol Development

The following workflow is designed to guide you through the process of establishing a reliable photopolymerization protocol.

-

Determine Initial Concentrations: As a starting point, a photoinitiator concentration of 0.5-5% by weight and a co-initiator concentration of 1-10% by weight relative to the monomer/oligomer are typical for Type II systems. The molar ratio of co-initiator to photoinitiator is often in the range of 1:1 to 2:1.

-

Dissolution: In a light-protected container (e.g., an amber vial), dissolve the 4-Benzoylphenyl 2,4-dimethoxybenzoate and the chosen co-initiator in the monomer/oligomer mixture. If a solvent is used, add it at this stage.

-

Mixing: Stir the mixture until all components are fully dissolved and the solution is homogeneous. Gentle heating may be applied if necessary, but be cautious of premature polymerization.

-

Substrate Cleaning: Thoroughly clean the substrate to ensure good adhesion of the polymer film. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.

-

Coating: Apply the formulation to the substrate to create a thin film. A spin coater is recommended for achieving uniform thickness. Alternatively, a film applicator or simple drop-casting can be used.

-

Light Source Setup: Position the UV light source at a fixed distance from the coated substrate. Ensure consistent and uniform illumination.

-

Exposure: Expose the coated substrate to the UV light for a predetermined amount of time. Initial exposure times can range from a few seconds to several minutes, depending on the light intensity, formulation, and film thickness.

-

Inert Atmosphere (Optional but Recommended): Oxygen in the air can inhibit free-radical polymerization, leading to a tacky surface.[5] Performing the curing process in an inert atmosphere (e.g., a nitrogen-filled glovebox or by purging the curing chamber with nitrogen) can significantly improve the surface cure.

-

Post-Curing: After the initial UV exposure, the polymer may not be fully cured. A post-curing step, which can involve gentle heating or further UV exposure, may be necessary to enhance the mechanical properties of the film.

-

Characterization: Evaluate the properties of the cured polymer film. This is a critical step in determining the success of the polymerization.

| Characterization Technique | Property Measured |

| FTIR Spectroscopy | Monitor the disappearance of the acrylate/methacrylate C=C peak (around 1635 cm⁻¹) to determine the degree of conversion. |

| Solvent Resistance Test | Rubbing the surface with a solvent-soaked swab (e.g., acetone or MEK) can indicate the degree of cross-linking. A higher number of rubs before the film is damaged suggests a better cure. |

| Profilometry/Ellipsometry | Measure the thickness of the cured film. |

| Nanoindentation/Microhardness Testing | Determine the mechanical properties such as hardness and modulus. |

| Contact Angle Measurement | Assess the surface energy and hydrophobicity/hydrophilicity. |

Based on the characterization results, systematically vary the experimental parameters to optimize the process. Key parameters to adjust include:

-

Photoinitiator and co-initiator concentration

-

Light intensity

-

Exposure time

-

Film thickness

-

Type of co-initiator and monomer

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Tacky or Uncured Surface | Oxygen inhibition. | Cure in an inert atmosphere (nitrogen or argon). Increase light intensity or exposure time. Increase photoinitiator/co-initiator concentration. |

| Incomplete Curing (Poor Through-Cure) | Light is not penetrating the full depth of the film. High photoinitiator concentration causing a "shielding" effect. | Use a longer wavelength light source. Decrease photoinitiator concentration. Increase exposure time or light intensity. |

| Yellowing of the Cured Film | A common side effect of benzophenone and amine-based systems. | Minimize exposure time and intensity. Use a co-initiator less prone to yellowing. |

| Poor Adhesion to Substrate | Improper substrate cleaning. Incompatibility between the formulation and the substrate. | Implement a more rigorous substrate cleaning protocol. Consider using an adhesion promoter. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

CAS Number for a Structurally Related Compound: For sourcing and more specific safety information, researchers can refer to the CAS number for (4-benzoylphenyl) 3,5-dimethoxybenzoate: 729574-72-5 .

References

-

Tintoll. (2026, January 8). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. [Link]

-

MDPI. (2020, June 22). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. [Link]

-

RadTech International North America. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. [Link]

-

MDPI. (2022, July 13). Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. [Link]

-

Castrol. (2025, November 14). Safety Data Sheet. [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Benzophenone. [Link]

-

General Paint Co. S.A.L. (2024, October 22). Safety Data Sheet. [Link]

Sources

4-Benzoylphenyl 2,4-dimethoxybenzoate for free-radical polymerization of acrylate monomers

This is a comprehensive Application Note and Protocol guide for the use of 4-Benzoylphenyl 2,4-dimethoxybenzoate in the free-radical polymerization of acrylate monomers.

Executive Summary

4-Benzoylphenyl 2,4-dimethoxybenzoate (CAS: 944775-03-5) is a specialized Type II photoinitiator designed for the free-radical polymerization of acrylate monomers. Structurally, it consists of a benzophenone moiety linked via an ester bond to a 2,4-dimethoxybenzene unit.

This molecular design offers two distinct advantages over standard benzophenone:

-

Reduced Migration: The increased molecular weight and ester linkage significantly lower the migration potential of the initiator and its photoproducts, making it suitable for sensitive applications (e.g., food packaging coatings, biomedical devices).

-

Enhanced Solubility: The dimethoxy-substituted aromatic ring improves compatibility with a wide range of polar acrylate and methacrylate monomers.

This guide details the mechanism, formulation strategies, and validation protocols for utilizing this compound effectively.

Scientific Mechanism

Photoinitiation Pathway (Type II)

Unlike Type I photoinitiators (e.g., hydroxyacetophenones) that undergo unimolecular cleavage, 4-Benzoylphenyl 2,4-dimethoxybenzoate functions primarily as a Type II photoinitiator . It requires a co-initiator (hydrogen donor), typically a tertiary amine, to generate free radicals.

The Process:

-

Excitation: Upon UV irradiation (typically 250–360 nm), the benzophenone moiety absorbs a photon, transitioning from the ground state (

) to an excited singlet state ( -

Hydrogen Abstraction: The excited triplet state abstracts a hydrogen atom from the co-initiator (amine).

-

Radical Generation: This reaction produces two radicals:

-

The Ketyl Radical (derived from the benzophenone): This is sterically bulky and relatively stable, often contributing to termination rather than initiation.

-

The Aminoalkyl Radical (derived from the amine): This is the active species that initiates the polymerization of acrylate monomers.

-

Visualization of Mechanism

Figure 1: Type II Photoinitiation Mechanism requiring Hydrogen Abstraction.

Experimental Protocol

Materials & Equipment

-

Photoinitiator: 4-Benzoylphenyl 2,4-dimethoxybenzoate (Purity >98%).

-

Monomers:

-

Monofunctional: IBOA (Isobornyl acrylate) for adhesion.

-

Difunctional: HDDA (1,6-Hexanediol diacrylate) for crosslinking.

-

Trifunctional: TMPTA (Trimethylolpropane triacrylate) for hardness.

-

-

Co-Initiator (Synergist):

-

EDB (Ethyl 4-(dimethylamino)benzoate) - Standard.

-

MDEA (N-Methyldiethanolamine) - Surface cure focus.

-

Acrylated Amine (e.g., CN371) - Low migration focus.

-

-

Light Source: Mercury Arc Lamp (H-bulb) or UV-LED (365 nm / 395 nm). Note: This initiator performs best with broad-spectrum Hg lamps due to absorption peaks in the UVC/UVB range.

Formulation Strategy

The concentration of the photoinitiator and amine must be balanced to optimize cure speed versus yellowing.

| Component | Function | Concentration (wt%) | Notes |

| Oligomer | Backbone | 40 - 60% | Epoxy Acrylate or Urethane Acrylate |

| Monomer | Diluent | 30 - 50% | Adjust viscosity |

| 4-Benzoylphenyl... | Initiator | 2.0 - 5.0% | Dissolve in monomer first |

| Amine Synergist | Co-Initiator | 2.0 - 5.0% | 1:1 ratio with initiator recommended |

| Additives | Leveling/Defoaming | 0.1 - 1.0% | As required |

Step-by-Step Workflow

Step 1: Pre-Solubilization

-

Weigh the required amount of 4-Benzoylphenyl 2,4-dimethoxybenzoate .

-

Add it to the monomer fraction (e.g., HDDA or IBOA).

-

Mix using a magnetic stirrer at 40°C for 15-30 minutes .

-

Critical: Ensure the solution is crystal clear. The dimethoxybenzoate moiety aids solubility, but incomplete dissolution will lead to micro-defects.

-

Step 2: Formulation

-

Add the oligomer to the monomer/initiator solution.

-

Add the Amine Synergist last to prevent premature reaction or stability issues during storage.

-

Mix under low shear to avoid air entrapment.

Step 3: Coating & Curing

-

Apply the formulation to the substrate (glass, PET, or polycarbonate) using a wire-wound bar (e.g., #10 bar for 25 µm thickness).

-

Curing Parameters:

-

Atmosphere: Ambient air (if using high amine content) or Nitrogen inerting (recommended for tack-free surface).

-

Dose: 300–600 mJ/cm².

-

Intensity: >100 mW/cm².

-

Experimental Workflow Diagram

Figure 2: Preparation and Curing Workflow.

Characterization & Validation

To ensure the protocol is self-validating, perform the following tests post-cure.

Double Bond Conversion (FTIR)

Quantify the degree of conversion (DC) by monitoring the disappearance of the acrylate C=C peak.

-

Peak: 810 cm⁻¹ (twisting) or 1405 cm⁻¹ (scissoring).

-

Reference Peak: 1720 cm⁻¹ (Carbonyl C=O) - Internal Standard.

-

Formula:

-

Target: >90% conversion for tack-free surfaces.

Gel Fraction Test (Solvent Resistance)

-

Weigh the cured film (

). -

Immerse in Acetone or MEK for 24 hours.

-

Dry the film at 60°C for 2 hours.

-

Weigh the dried film (

). -

Gel Fraction:

.-

Interpretation: High gel fraction (>95%) indicates effective crosslinking and low migration.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Surface Tackiness | Oxygen Inhibition | Increase Amine concentration or use N₂ inerting. |

| Yellowing | Amine Oxidation | Reduce Amine content; switch to acrylated amines. |

| Haze/Cloudiness | Poor Solubility | Increase mixing time/temp; check compatibility with oligomer. |

| Low Cure Speed | Spectral Mismatch | Ensure lamp output matches PI absorption (250-350 nm). |

Expert Insight: While 4-Benzoylphenyl 2,4-dimethoxybenzoate is a robust initiator, its bulky structure means it diffuses slower than standard Benzophenone. This is advantageous for low migration but requires thorough mixing. If using LED sources (395 nm), this initiator may struggle due to low absorption in the visible range; consider adding a small amount (0.1-0.5%) of a sensitizer like Thioxanthone (ITX) or a Phosphine Oxide (TPO) to boost long-wavelength performance.

References

-

Compound Identification: ChemicalBook. 4-Benzoylphenyl 2,4-dimethoxybenzoate (CAS 944775-03-5).Link

-

Photoinitiation Mechanisms: Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

-

Benzophenone Derivatives in Polymerization: Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

-

Oxygen Inhibition Mitigation: Studer, K., et al. (2003). Overcoming oxygen inhibition in UV-curing of acrylate coatings. Progress in Organic Coatings. Link

Application Notes & Protocols: A Guide to Incorporating Benzophenone Moieties into Polymer Architectures

Abstract: This technical guide provides researchers, chemists, and drug development professionals with detailed methodologies for covalently incorporating benzophenone-based structures, exemplified by molecules like 4-Benzoylphenyl 2,4-dimethoxybenzoate, into polymer backbones. We present two primary, robust strategies: the integration of benzophenone as a pendant group through chain-growth polymerization of a custom-synthesized methacrylate monomer, and its incorporation directly into the main chain via step-growth polycondensation of a novel diol monomer. These protocols are designed to be self-validating, with in-depth explanations of the chemical principles and characterization checkpoints. The ultimate utility of these polymers as photocrosslinkable materials is demonstrated through a standardized UV curing protocol, unlocking applications in advanced coatings, biomaterial scaffolds, and controlled drug delivery systems.

Strategic Overview: From Molecule to Macromolecule

The benzophenone (BP) moiety is a powerful functional group in polymer science, primarily due to its ability to act as a photo-initiator for crosslinking. Upon exposure to UV radiation (typically ~350 nm), the benzophenone carbonyl group undergoes an n→π* transition to an excited singlet state, which rapidly converts to a reactive triplet state via intersystem crossing.[1] This triplet diradical is highly efficient at abstracting a hydrogen atom from a nearby C-H bond, creating a new carbon-carbon bond and, consequently, a crosslink between polymer chains.[2] This C-H insertion chemistry, known as the CHiC process (C,H-insertion cross-linking), is remarkably versatile as it does not require a specific functional group on the target polymer, making it applicable to a wide range of substrates.[3]

Incorporating this functionality directly into the polymer structure, rather than using it as an additive, prevents leaching and ensures precise control over the density of crosslinking sites. This guide details two distinct and powerful approaches to achieve this covalent integration, using derivatives of the benzophenone core as foundational building blocks. While the molecule 4-Benzoylphenyl 2,4-dimethoxybenzoate serves as a conceptual model for a multi-functional aromatic ketone, the following protocols utilize more synthetically accessible precursors like 4-hydroxybenzophenone to illustrate the core chemical strategies.

Two Primary Integration Strategies:

-

Pendant Group Incorporation (Chain-Growth): A benzophenone derivative is functionalized with a polymerizable group (e.g., a methacrylate). This monomer is then copolymerized with other vinyl monomers to create a linear polymer with BP moieties as side chains. This method offers excellent control over the BP concentration along the backbone.

-

Main-Chain Incorporation (Step-Growth): A benzophenone derivative is modified to possess two reactive functional groups (e.g., two hydroxyls), transforming it into an A-A type monomer. This monomer can then undergo polycondensation with a complementary B-B monomer (e.g., a diacid chloride) to form polymers, such as polyesters, where the BP unit is an integral part of the polymer backbone.

Method 1: Pendant Benzophenone via Chain-Growth Polymerization

This approach is ideal for applications where the polymer's primary backbone properties are determined by a primary monomer, with the benzophenone units acting as discrete photocrosslinking points.

Figure 1: Workflow for synthesizing a benzophenone-pendant copolymer.

Protocol 2.1: Synthesis of 4-Benzoylphenyl Methacrylate (BPM) Monomer

Principle: This protocol describes the esterification of the hydroxyl group of 4-hydroxybenzophenone with methacryloyl chloride. Triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

-

4-Hydroxybenzophenone (1.0 eq)

-

Methacryloyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolve 4-hydroxybenzophenone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add methacryloyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains close to 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 4-benzoylphenyl methacrylate as a white solid.

Validation:

-

¹H NMR: Confirm the presence of methacrylate vinyl protons (~5.7-6.3 ppm) and the disappearance of the phenolic -OH proton.

-

FT-IR: Observe the appearance of a new C=O stretch from the methacrylate ester (~1735 cm⁻¹) and the disappearance of the broad -OH stretch.

Protocol 2.2: Free-Radical Copolymerization of BPM with Methyl Methacrylate (MMA)

Principle: A statistically random copolymer is synthesized using a free-radical initiator, Azobisisobutyronitrile (AIBN). The ratio of BPM to the comonomer in the final polymer can be controlled by their initial feed ratio. This allows for tuning the density of photocrosslinkable sites.

Materials:

-

4-Benzoylphenyl Methacrylate (BPM) monomer

-

Methyl Methacrylate (MMA) monomer, inhibitor removed

-

Azobisisobutyronitrile (AIBN) (1 mol% of total monomers)

-

Toluene, anhydrous

-

Methanol

Procedure:

-

In a Schlenk flask, dissolve the desired amounts of BPM, MMA, and AIBN in anhydrous toluene.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

-

Allow the polymerization to proceed for 6-12 hours. The solution will become more viscous.

-

To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

-

Slowly pour the viscous polymer solution into a large excess of cold, stirring methanol. The copolymer will precipitate as a white solid.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Validation:

-

¹H NMR: Determine the copolymer composition by integrating the aromatic protons of the BPM unit against the methyl ester protons (-OCH₃ at ~3.6 ppm) of the MMA unit.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn).

-

Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the copolymer.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| BPM:MMA Feed Ratio (mol) | 10:90 | 20:80 | 30:70 |

| Polymer Composition (BPM %) | ~9.8% | ~19.5% | ~29.1% |

| Mn (kDa) via GPC | 25.4 | 24.8 | 26.1 |

| Mw/Mn | 1.85 | 1.91 | 1.88 |

| Tg (°C) via DSC | 112°C | 118°C | 125°C |

| Table 1: Representative data for the copolymerization of BPM and MMA. |

Method 2: Main-Chain Benzophenone via Step-Growth Polymerization

This strategy is suited for creating high-performance materials like aromatic polyesters or polyketones, where the rigidity and thermal stability of the benzophenone unit contribute directly to the backbone properties.[4][5]

Figure 2: Workflow for synthesizing a polyester with benzophenone in the main chain.

Protocol 3.1: Synthesis of 4,4'-bis(2-hydroxyethoxy)benzophenone Diol Monomer

Principle: A Williamson ether synthesis is performed to attach two hydroxyethyl groups to 4,4'-dihydroxybenzophenone. Potassium carbonate acts as the base, and sodium iodide is a catalyst that facilitates the substitution reaction.

Materials:

-

4,4'-Dihydroxybenzophenone (1.0 eq)

-

2-Chloroethanol (2.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Sodium iodide (NaI), catalytic amount

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Combine 4,4'-dihydroxybenzophenone, anhydrous K₂CO₃, and a catalytic amount of NaI in a round-bottom flask with anhydrous DMF.

-

Heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere.

-

Slowly add 2-chloroethanol to the mixture.

-

Maintain the reaction at 90°C for 24 hours.

-

Monitor the reaction by TLC until the starting diol is consumed.

-

Cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

-

Filter the crude solid, wash thoroughly with water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure diol monomer.

Validation:

-

¹H NMR: Confirm the addition of the -O-CH₂-CH₂-OH groups by observing the characteristic triplets for the ethylene protons and the disappearance of the phenolic -OH signals.

-

Melting Point: Measure the melting point and compare it to literature values.

Protocol 3.2: Synthesis of an Aromatic Polyester via Solution Polycondensation

Principle: This protocol employs low-temperature solution polycondensation between the synthesized diol and an aromatic diacid chloride.[3] Pyridine acts as a catalyst and an acid acceptor for the HCl generated during the esterification.

Materials:

-

4,4'-bis(2-hydroxyethoxy)benzophenone diol (1.0 eq)

-

Terephthaloyl chloride (1.0 eq)

-

Pyridine, anhydrous

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Methanol

Procedure:

-

In a nitrogen-purged flask, dissolve the diol monomer and anhydrous pyridine in anhydrous NMP.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve terephthaloyl chloride in a small amount of anhydrous NMP.

-

Add the diacid chloride solution dropwise to the stirred diol solution over 30 minutes.

-

After addition, stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 20 hours.

-

Precipitate the resulting polyester by pouring the viscous solution into vigorously stirring methanol.

-

Collect the fibrous polymer by filtration, wash extensively with methanol and water to remove salts and residual solvent, and dry under vacuum at 60°C.

Validation:

-

Inherent Viscosity: Measure in a suitable solvent (e.g., NMP) to confirm the formation of a high molecular weight polymer.

-

FT-IR: Confirm the formation of the ester linkage (C=O stretch at ~1720 cm⁻¹) and the disappearance of the -OH band from the diol monomer.

-

Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymer by measuring the decomposition temperature (Td).

| Property | Result |

| Appearance | Light-yellow, fibrous solid |

| Inherent Viscosity (dL/g) | 0.78 |

| Tg (DSC) | 195°C |

| Td (TGA, 5% weight loss) | 410°C |

| Table 2: Typical properties of the benzophenone-containing polyester. |

Application Protocol: UV-Induced Photocrosslinking

Principle: The covalent incorporation of BP moieties allows for the facile crosslinking of the polymer upon UV irradiation. The BP triplet state abstracts a hydrogen atom from an adjacent polymer chain (or even its own chain), leading to radical formation and subsequent C-C bond formation, resulting in a solvent-insoluble network.

Figure 3: Mechanism of benzophenone-mediated photocrosslinking.

Protocol 4.1: Film Preparation and UV Curing

Procedure:

-

Film Casting: Dissolve the synthesized benzophenone-containing polymer (from either Method 1 or 2) in a suitable solvent (e.g., chloroform, THF) to form a 5-10 wt% solution. Cast the solution onto a glass substrate and allow the solvent to evaporate slowly to form a clear film. Dry the film thoroughly in a vacuum oven.

-

UV Irradiation: Place the polymer film under a UV lamp (e.g., a medium-pressure mercury lamp with a primary output at 365 nm). Irradiate the film for a set period (e.g., 5-30 minutes). The required energy dose will depend on the BP concentration and film thickness.

-

Validation (Gel Content Study): a. Weigh the polymer film before UV exposure (W_initial). b. After UV exposure, immerse the film in a good solvent for the original, uncrosslinked polymer for 24 hours to dissolve any non-crosslinked chains. c. Carefully remove the swollen, insoluble gel, dry it under vacuum to a constant weight (W_final). d. Calculate the gel content as: Gel Content (%) = (W_final / W_initial) x 100 . A high gel content (>90%) indicates efficient crosslinking.

Conclusion

This guide has detailed two versatile and robust methods for the covalent incorporation of benzophenone moieties into polymer structures. By synthesizing custom monomers for either chain-growth or step-growth polymerization, scientists can create a wide array of polymers with built-in photocrosslinking capabilities. This approach provides superior stability and control compared to simple additive formulations. The resulting materials are well-suited for creating patterned surfaces, hydrogels, stable coatings, and matrices for drug delivery, where spatial and temporal control over material properties is paramount.[6][7][8]

References

-

Christensen, L. et al. (2019). Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. Macromolecules. Available at: [Link]

-

Schulze, M. et al. (2017). Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. Polymer Chemistry. Available at: [Link]

-

Staudigel, M. et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. Available at: [Link]

-

Yang, J. & Gibson, H.W. (1999). A Polyketone Synthesis Involving Nucleophilic Substitution via Carbanions Derived from Bis(α-aminonitrile)s. 4. Aromatic Poly(ether ketone)s. Macromolecules. Available at: [Link]

-

VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Available at: [Link]

-

ResearchGate. (2017). POLYARYLENEETHERKETONES OBTAINING WITH REACTION OF NUCLEOPHILIC SUBSTITUTION. Available at: [Link]

-

ResearchGate. (2018). Synthesis and characterization of bio-based aromatic polyketones and polyetherketones derived from divanillic acid. Available at: [Link]

-

Patel, K. et al. (2015). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. Available at: [Link]

-

Chen, D. et al. (2015). Photopatternable Biodegradable Aliphatic Polyester with Pendent Benzophenone Groups. Biomacromolecules. Available at: [Link]

-

Khan, A. et al. (2022). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. MDPI. Available at: [Link]

-

Staudigel, M. et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. Available at: [Link]

-

Mitchell, M. et al. (2014). Polymers for Drug Delivery Systems. Advanced Materials. Available at: [Link]

-

Jnawali, H. (2022). Applications and Design of Polymer Therapeutics. SciTech Central. Available at: [Link]

Sources

- 1. rsc.anu.edu.au [rsc.anu.edu.au]

- 2. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Photopatternable Biodegradable Aliphatic Polyester with Pendent Benzophenone Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

Experimental setup for laser flash photolysis of 4-Benzoylphenyl 2,4-dimethoxybenzoate

Topic: Experimental setup for laser flash photolysis of 4-Benzoylphenyl 2,4-dimethoxybenzoate Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

This application note details the experimental protocol for characterizing the photophysical properties of 4-Benzoylphenyl 2,4-dimethoxybenzoate (CAS: 944775-03-5) using nanosecond Laser Flash Photolysis (LFP).

The molecule comprises two distinct functional moieties:[1][2]

-

4-Benzoylphenyl group: A benzophenone derivative acting as the primary chromophore and triplet sensitizer. Benzophenone derivatives typically undergo rapid intersystem crossing (ISC) to a reactive triplet state (

) with high quantum efficiency ( -

2,4-Dimethoxybenzoate group: An electron-rich aromatic ester.

Hypothesis & Utility:

The proximity of the electron-deficient benzophenone triplet (

Experimental Setup (Hardware Configuration)

The LFP system must be configured to excite the benzophenone moiety selectively while monitoring transient species (triplets, radical ions) in the visible spectrum.

Excitation Source[3]

-

Laser: Nd:YAG (Neodymium-doped Yttrium Aluminum Garnet)

-

Wavelength: 355 nm (3rd Harmonic).

-

Rationale: The benzophenone

transition typically absorbs in the 330–360 nm range. 355 nm provides selective excitation of the benzophenone core without exciting the solvent or simple benzoate esters (which absorb <300 nm).

-

-

Pulse Width: 4–6 ns (FWHM).

-

Energy per Pulse: 5–10 mJ (attenuated to prevent multiphoton effects or sample degradation).

Detection System

-

Probe Light: 150W Pulsed Xenon Arc Lamp (high intensity for short timescales).

-

Monochromator: High-throughput single monochromator (e.g., f/4 aperture).

-

Detector: Photomultiplier Tube (PMT) with high gain and fast rise time (<2 ns).

-

Target Wavelengths:

-

520–540 nm: Expected Triplet-Triplet Absorption (

) of the benzophenone moiety. -

300–400 nm: Potential radical cation/anion absorption bands if electron transfer occurs.

-

-

-

Digitizer: Digital Oscilloscope (min. 1 GHz bandwidth, 5 GS/s sampling rate).

Sample Handling

-

Cuvette: Quartz fluorescence cuvette (10 mm x 10 mm) with a vacuum stopcock or septum for degassing.

-

Flow System (Optional but Recommended): A flow cell prevents the accumulation of photoproducts in the excitation volume, ensuring each laser shot interrogates fresh sample.

Sample Preparation Protocol

Objective: Prepare a solution with optimal optical density (OD) to ensure uniform excitation without inner-filter effects.

Solvent Selection

Select solvents based on polarity to probe Charge Transfer (CT) states.

-

Non-polar: Benzene or Cyclohexane (Baseline triplet behavior).

-

Polar Aprotic: Acetonitrile (Stabilizes Charge Transfer states/Radical Ions).

-

Protoc: Methanol/Ethanol (Investigates H-abstraction capabilities).

Concentration Calculation

Target Absorbance (

-

Why?

yields weak signals.

Protocol:

-

Weigh ~5 mg of 4-Benzoylphenyl 2,4-dimethoxybenzoate.

-

Dissolve in 10 mL of spectroscopic grade Acetonitrile.

-

Measure UV-Vis spectrum.

-